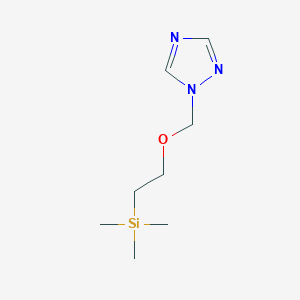

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazol

Übersicht

Beschreibung

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trimethylsilyl group, which is known for its utility in organic synthesis, particularly in protecting groups for alcohols and amines.

Wissenschaftliche Forschungsanwendungen

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole has several applications in scientific research:

Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis, facilitating the selective functionalization of complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into triazole derivatives has shown potential for developing antifungal, antibacterial, and anticancer agents.

Wirkmechanismus

Target of Action

It is known that this compound is used as a protecting group in the synthesis of various organic compounds .

Mode of Action

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole acts as a protecting group for various functional groups in organic synthesis . It interacts with its targets by forming a stable complex, thereby protecting these groups from unwanted reactions during the synthesis process .

Biochemical Pathways

It is known that this compound plays a crucial role in the synthesis of various organic compounds, where it acts as a protecting group .

Pharmacokinetics

As a chemical used in synthesis, its bioavailability would be primarily determined by the specific conditions of the reaction it is involved in .

Result of Action

The molecular and cellular effects of the action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole are primarily seen in the successful synthesis of various organic compounds . By acting as a protecting group, it allows for the selective reaction of other functional groups in the molecule .

Action Environment

The action, efficacy, and stability of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole are influenced by various environmental factors such as temperature, pH, and the presence of other reactants in the synthesis process . These factors can affect the efficiency of this compound as a protecting group .

Vorbereitungsmethoden

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2-(trimethylsilyl)ethoxymethyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives of the original triazole compound .

Vergleich Mit ähnlichen Verbindungen

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:

2-(Trimethylsilyl)ethanol: Used as a protecting group for carboxylic acids and phosphates.

2-(Trimethylsilyl)ethoxymethyl chloride: Used in the synthesis of various protected derivatives.

Trimethylsilyl ethers: Commonly used protecting groups in organic synthesis.

The uniqueness of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole lies in its combination of the triazole ring and the trimethylsilyl group, which provides both reactivity and selectivity in chemical reactions .

Biologische Aktivität

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole is a derivative of the triazole class, characterized by its unique trimethylsilyl ether functionality. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole. Its molecular formula is , with a molecular weight of 189.32 g/mol. The presence of the trimethylsilyl group enhances its solubility and reactivity in various chemical environments.

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole acts primarily as a protecting group in organic synthesis. This role is crucial in the selective functionalization of complex molecules. Its mechanism involves the stabilization of reactive intermediates during chemical reactions, which is vital for synthesizing biologically active compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For instance, research has shown that triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance antibacterial efficacy .

Anti-inflammatory Effects

A study evaluating new 1,2,4-triazole derivatives demonstrated that specific compounds significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures. The most effective derivatives showed a reduction in TNF-α production by approximately 44–60% at optimal concentrations . This suggests that 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole may possess anti-inflammatory properties that warrant further investigation.

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The biological activity of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole may be linked to its structural analogs that have shown promise in preclinical studies against various cancer types .

Synthesis and Applications

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole typically involves reacting 1H-1,2,4-triazole with 2-(trimethylsilyl)ethoxymethyl chloride under anhydrous conditions using a base like triethylamine. This method allows for the efficient formation of the desired product while minimizing side reactions.

Applications in Medicinal Chemistry

The compound's utility extends beyond basic research; it is being investigated for potential applications in drug development. Its ability to act as a protecting group facilitates the synthesis of complex molecules that may serve as lead compounds in pharmaceutical research.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| 2-(Trimethylsilyl)ethanol | Protecting group for alcohols | Commonly used in organic synthesis |

| 5-Ethynyl-1H-1,2,4-triazole | Antifungal activity | Exhibits broad-spectrum antifungal properties |

| Other Triazoles | Antibacterial and antifungal | Varying degrees of activity based on structural modifications |

Eigenschaften

IUPAC Name |

trimethyl-[2-(1,2,4-triazol-1-ylmethoxy)ethyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3OSi/c1-13(2,3)5-4-12-8-11-7-9-6-10-11/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWQQVXDRKXOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.